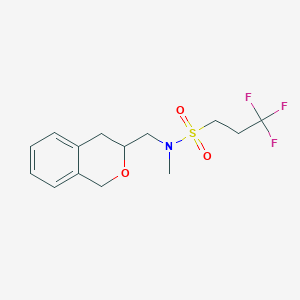

3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO3S/c1-18(22(19,20)7-6-14(15,16)17)9-13-8-11-4-2-3-5-12(11)10-21-13/h2-5,13H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEULHSNIXJBBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)S(=O)(=O)CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of isochroman-3-ylmethylamine. This intermediate is then reacted with trifluoromethanesulfonyl chloride under controlled conditions to introduce the trifluoromethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated systems for the addition of reagents and precise control of reaction conditions can help in achieving high yields and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.

Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

Oxidation: : Trifluoromethanesulfonyl chloride or trifluoromethanesulfonic acid.

Reduction: : Various amines or reduced derivatives.

Substitution: : A wide range of sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide lies in its potential as a therapeutic agent. Sulfonamides are known for their antibacterial properties and are often utilized in the development of new antibiotics. Recent studies have indicated that modifications to the sulfonamide structure can enhance its efficacy against resistant bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth at low concentrations, suggesting potential for further development as a novel antibiotic .

Anticancer Research

This compound has also been investigated for its anticancer properties. Research has shown that sulfonamides can inhibit certain enzymes involved in cancer cell proliferation.

Case Study: Enzyme Inhibition

In vitro studies demonstrated that this compound effectively inhibited the activity of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in cancer cells. This inhibition led to reduced cell viability in various cancer cell lines .

Material Science

The unique trifluoromethyl group enhances the compound's solubility and stability, making it suitable for applications in material science.

Case Study: Polymer Development

Research has explored the incorporation of this sulfonamide into polymer matrices to improve thermal stability and chemical resistance. The resulting materials exhibited enhanced mechanical properties compared to traditional polymers .

Environmental Applications

Due to its sulfonamide structure, this compound has been studied for its potential use in environmental remediation.

Case Study: Water Treatment

Studies have indicated that this compound can be employed in the removal of heavy metals from contaminated water sources. Its ability to form stable complexes with metal ions facilitates effective extraction and purification processes .

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Sulfonamide core : Provides hydrogen-bonding capacity and conformational rigidity.

- Trifluoropropyl chain : Improves membrane permeability and resistance to oxidative metabolism.

Comparison with Similar Compounds

Structural Analogs in Sulfonamide Chemistry

The compound shares structural similarities with other sulfonamides, differing primarily in substituent groups:

Structural Insights :

- The isochroman group in the target compound provides a rigid, planar aromatic system compared to the flexible phenoxy group in or the heterocyclic pyrrolopyrimidine in . This rigidity may reduce off-target interactions.

- The trifluoropropyl chain distinguishes it from non-fluorinated analogs like N-methylpropane-1-sulfonamide, which lacks metabolic stability enhancements .

Fluorinated Sulfonamides

Fluorination patterns critically influence physicochemical properties. Examples from the Pharos Project (perfluorinated compounds) include:

Comparison :

Pharmacological and Conformational Differences

- Conformational Flexibility : Quantum mechanical studies on N-methylpropane-1-sulfonamide reveal two energy minima (anti and gauche) for the S(O₂)-C-C-C and N-S(O₂)-C-C dihedrals, with the anti conformation being energetically favorable . The isochroman group in the target compound likely restricts rotation, favoring a single bioactive conformation.

- Binding Affinity : The pyrrolopyrimidine analog in demonstrated kinase inhibitory activity, suggesting that substituent choice (e.g., isochroman vs. pyrrolopyrimidine) directly impacts target selectivity.

Biological Activity

3,3,3-Trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique trifluoromethyl group and sulfonamide moiety suggest diverse interactions with biological targets, making it a subject of interest for researchers investigating its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl and sulfonamide groups exhibit various biological activities, including antibacterial and antitubercular effects. The biological activity of this compound is hypothesized to be influenced by its structural features.

Antimicrobial Activity

Recent studies have shown that related trifluoromethyl-substituted sulfonamides demonstrate significant activity against Mycobacterium tuberculosis (M. tb.), with minimum inhibitory concentrations (MICs) comparable to established antitubercular agents. For instance, compounds with similar structures have exhibited MICs as low as 4 μg/mL against M. tb., suggesting that this compound may possess similar efficacy .

Study on Antitubercular Activity

A study evaluated the activity of various N-trifluoromethylthiolated sulfonimidamides against M. tb. The results indicated that certain derivatives showed potent activity with MIC values ranging from 4 to 8 μg/mL. This suggests a promising avenue for developing new antitubercular agents based on the structural framework of this compound .

Cytotoxicity Assessment

In assessing the cytotoxic effects of related compounds on human-derived liver carcinoma cells (HepG2), it was found that some derivatives exhibited reduced cell viability at concentrations as low as 15 μg/mL. This raises questions about the selectivity and safety profile of such compounds in therapeutic applications .

| Compound | MIC (μg/mL) | Cytotoxicity (HepG2) | Notes |

|---|---|---|---|

| Compound 13 | 4 | 15 μg/mL | Potent against M. tb. |

| Compound 15 | 8 | 65 μg/mL | Moderate cytotoxicity observed |

| Compound 21 | 4 | 14 μg/mL | Effective against M. tb. |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the trifluoromethyl group significantly enhances the biological activity of sulfonamide derivatives. The electronic properties imparted by this group are believed to contribute to the compound's interaction with biological targets, enhancing its potency against pathogens while also influencing cytotoxicity in human cells .

Q & A

Q. What are the recommended strategies for synthesizing 3,3,3-trifluoro-N-(isochroman-3-ylmethyl)-N-methylpropane-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this sulfonamide derivative typically involves multi-step reactions, including sulfonylation of amine intermediates and fluorination steps. Key strategies include:

- Stepwise Functionalization : Begin with the preparation of the isochroman-3-ylmethylamine precursor, followed by N-methylation and sulfonylation using 3,3,3-trifluoropropane-1-sulfonyl chloride. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions.

- Catalytic Optimization : Use catalysts like N-ethyl-N,N-diisopropylamine in isopropyl alcohol at 80°C for 48 hours to enhance nucleophilic substitution efficiency .

- Purification : Employ column chromatography or recrystallization to isolate the product.

Q. Table 1: Example Synthesis Parameters for Analogous Sulfonamides

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2-methyltetrahydrofuran, 20–60°C | 65–75 | |

| 2 | N-ethyl-N,N-diisopropylamine, 80°C | 80 | |

| 3 | Hydroxylamine hydrochloride, methanol | 70 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use 1H, 13C, and 19F NMR to confirm the presence of trifluoromethyl, isochroman, and sulfonamide groups. For accurate chemical shift calibration, employ 3-(trimethylsilyl)propane-1-sulfonic acid as an internal standard in aqueous solutions .

- X-ray Crystallography : Resolve conformational ambiguities (e.g., bond angles, stereochemistry) using single-crystal diffraction. Parameters such as R factor (<0.1) and data-to-parameter ratio (>12:1) ensure reliability .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (±1 ppm accuracy).

Q. How do the trifluoromethyl and isochroman groups influence the compound’s physicochemical properties?

Methodological Answer:

- Solubility : The trifluoromethyl group enhances lipid solubility but reduces aqueous solubility. Use logP calculations (e.g., ACD/Labs Percepta) to predict partitioning behavior .

- Stability : Fluorinated groups resist metabolic degradation but may introduce hydrolytic sensitivity at the sulfonamide linkage. Assess stability via accelerated degradation studies (e.g., pH 2–12, 40–60°C) .

Advanced Research Questions

Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) at varying sulfonamide concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

- Fluorine NMR : Exploit the 19F nucleus as a sensitive probe for detecting conformational changes in the target upon binding .

Q. What are the critical parameters for scaling up synthesis while maintaining purity and yield?

Methodological Answer:

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., sulfonylation) and minimize byproducts .

- Quality Control : Implement in-line FTIR or HPLC to monitor intermediate purity. For fluorinated compounds, ensure <1% residual solvents (e.g., tetrahydrofuran) via GC-MS .

- Case Study : A scaled-up reaction (10 g to 1 kg) of a related sulfonamide achieved 85% yield by optimizing residence time and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.